Cas no 125971-96-2 (4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide)

4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide structure
125971-96-2 structure
Nom du produit:4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide
Numéro CAS:125971-96-2
Le MF:C26H24FNO3
Mégawatts:417.47207069397
MDL:MFCD04117986
CID:63800
PubChem ID:9909872

4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide Propriétés chimiques et physiques

Nom et identifiant

    • 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
    • M-4
    • 4-fluoro-alpha-(2-methyl-1-oxopropyl)-gama-oxo-n,beta-diphenylbenzene butaneamide
    • 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanoic acid phenylamide
    • Atorvastatin Intermediate Ⅱ
    • 4-fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N,β-diphenylbenzenebutaneamide
    • 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,bata-diphenylbenzene butaneamide
    • M-4(for Atorvastatin)
    • 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
    • 2[2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL]-4-METHYL-3-OXO-PENTANOIC ACID PHENYLAMIDE
    • 2-bromo-4-methyl-3-oxo-pentanoic acid phenylamide
    • 4-FLUORO-A-[2-METHYL-1-OXOPROPYL]-OXO-N,B-DIPHENYLBENZENE BUTANEAMIDE
    • 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide
    • Atorvastatin M-4
    • Benzenebutanamide,4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl
    • 2-[ALPHA-(4-FLUOROBEN ZOYL)BENZYL]-4-METHYL-3- OXOVALERANILIDE
    • 4-(4-FLUOROPHENY)-2-ISOBUTYRYL-3-PHENYL-4-OXO-N-PHENYL BUTANAMIDE
    • 4-Fluoro-A-[2-Methyl-1-Oxopropyl]-Γ-Oxo-N,Β- Diphenylbenzene Butaneamide
    • Atorvastatin Impurity Ⅰ
    • Atorvastatin Intermediate 2
    • β-dlphonylbenzene butaneaMinde
    • Atorvastatin intermediates M-4
    • Atorvastatin Diketo Amide Impurity
    • 2-(2-(4-fluorophenyl)-2-oxo-1-phenyl
    • 4-Fluoro-α-(2-Methyl-1-oxopropyl)-γ-oxo-N
    • 4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide
    • (+/-)-4-fluoroalpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-diphenylbenzenebutaneamide
    • 4-(4-fluorophenyl)-2-(2-methyl-1-oxopropyl)-4-oxo-3,N-diphenylbutanamide
    • 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b:5,6-b']dipyridine
    • SL-000193
    • (+/-)4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-diphenylbenzenebutaneamide
    • A-dlphonylbenzene butaneaminde
    • KV1O5ZTN5T
    • (+/-)-4-fluoro-a-[2-methyl-1-oxopropyl ]-gamma-oxo-N,beta--diphenylbenzenebutaneamide
    • NS00077718
    • A-oxo-N,
    • 4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide
    • (+/-)4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-di-phenylbenzenebutaneamide
    • Benzenebutanamide, 4-fluoro--(2-methyl-1-oxopropyl)--oxo-N,-diphenyl-
    • (+/-)-4-fluoro-alpha-[2-methyl-1-oxopropyl]-gammaoxo-N,beta-diphenylbenzenebutaneamide
    • SCHEMBL456631
    • C26H24FNO3
    • SY023617
    • SNPBHOICIJUUFB-UHFFFAOYSA-N
    • CS-W003198
    • 4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-diphenylbenzene butaneamide
    • 4-Fluoro-?-(2-methyl-1-oxopropyl)-?-oxo-N,?-diphenyl-benzenebutanamide
    • AKOS015840719
    • EC 425-850-3
    • 4-FLUORO-ALPHA-(2-METHYL-1-OXOPROPYL)-GAMMA-OXO-N,BETA-DIPHENYL-BENZENEBUTANAMIDE
    • Benzenebutanamide, 4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-
    • (+/-)-4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl benzenebutane amide
    • 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-?-oxo-N,beta-diphenyl-benzenebutanamide
    • BENZENEBUTANAMIDE, 4-FLUORO-.ALPHA.-(2-METHYL-1-OXOPROPYL)-.GAMMA.-OXO-N,.BETA.-DIPHENYL-
    • 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-d5-benzenebutanamide
    • AS-13101
    • FT-0618500
    • J-005311
    • A-(2-methyl-1-oxopropyl)-
    • UNII-KV1O5ZTN5T
    • 125971-96-2
    • (+/-)-4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl benzenebutane-amide
    • 4-FLUORO-.ALPHA.-(2-METHYL-1-OXOPROPYL)-.GAMMA.-OXO-N,.BETA.-DIPHENYL-BENZENEBUTANAMIDE
    • 2-[2-(4-fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic acid phenylamide
    • 4-Fluoro-
    • MFCD04117986
    • 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanoic acid phenylamide; 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide
    • DTXSID10925331
    • AC-1553
    • 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanimidic acid
    • 4-Fluoro-alpha-(2-methyl-1-oxopropyl)- gamma -oxo-N, beta -diphenyl-benzenebutanamide
    • AM90284
    • 4-fluoro-alpha-(2-methyl-1-oxopropyl)- gamma-oxo-N,beta-diphenylbenzenebutanamide
    • 4-Fluoro-Alpha-(2-Methyl-1-Oxopropyl)-Gamma-Oxo-N,Beta-Diphenylbenzene Butaneamide
    • 2-[2-(4-fluorophenyl)-2-oxo-1-phenyl-ethyl]4-methyl-3-oxo-pentanoic acid phenylamide
    • (+/-)-4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N, beta-diphenylbenzenebutaneamide
    • (+/-)4-fluoro-alpha-[2-methyl-1oxopropyl]-gamma-oxo-N,beta-diphenylbenzenebutaneamide
    • 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide (4-Fluoro-alpha-(2-methyl-1-oxopropyl)-?-oxo-N,beta-diphenylbenzenebutanamide)
    • 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide
    • (+/-)-4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-diphenylbenzenebutane-amide
    • (+/-)-4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-diphenylbenzenebutaneamide
    • 4-Fluoro-Alpha-(2-Methyl-1-Oxo
    • ETHYLEN-BIS-(4,6-DIMETHYL-TETRAHYDRO-1,3,5-THIADIAZIN-2-THION)
    • DB-020284
    • 2-[2-(4-fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-N-phenyl-pentanamide
    • MDL: MFCD04117986
    • Piscine à noyau: 1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17,22-23H,1-2H3,(H,28,31)
    • La clé Inchi: SNPBHOICIJUUFB-UHFFFAOYSA-N
    • Sourire: C1(=CC=CC=C1)NC(C(C(C(C)C)=O)C(C(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)=O

Propriétés calculées

  • Qualité précise: 417.174022g/mol
  • Charge de surface: 0
  • XLogP3: 5.7
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Nombre de liaisons rotatives: 8
  • Masse isotopique unique: 417.174022g/mol
  • Masse isotopique unique: 417.174022g/mol
  • Surface topologique des pôles: 63.2Ų
  • Comptage des atomes lourds: 31
  • Complexité: 614
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 2
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

  • Couleur / forme: Solide blanc à blanc cassé
  • Dense: 1.211
  • Point de fusion: 193-200°C
  • Point d'ébullition: 631.4°C at 760 mmHg
  • Point d'éclair: 335.6±31.5 °C
  • Indice de réfraction: 1.599
  • Le PSA: 63.24000
  • Le LogP: 5.34520
  • Pression de vapeur: 0.0±1.9 mmHg at 25°C

4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide Informations de sécurité

  • Mot signal:None
  • Description des dangers: H302
  • Déclaration d'avertissement: P273; P501
  • Instructions de sécurité: H303+H313+H333
  • Conditions de stockage:Sealed in dry,2-8°C

4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide Données douanières

  • Code HS:2924299090
  • Données douanières:

    Code douanier chinois:

    2924299090

    Résumé:

    2924299090. Autres Amides cycliques (y compris les carbamates cycliques) (y compris leurs dérivés et leurs sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu des ingrédients, utilisation, emballage

    Résumé:

    2924299090. Autres Amides cycliques (y compris les carbamates cycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R053695-50mg
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide
125971-96-2 β-
50mg
¥28 2024-05-26
eNovation Chemicals LLC
D387093-100g
4-Fluoro-(2-methyl-1-oxopropyl)-oxo-N,-diphenyl-benzenebutanamide
125971-96-2 98%
100g
$260 2024-05-24
TRC
F593700-1g
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide
125971-96-2
1g
$ 170.00 2023-09-07
TRC
F593700-5g
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide
125971-96-2
5g
$431.00 2023-05-18
TRC
F593700-10g
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide
125971-96-2
10g
$666.00 2023-05-18
TRC
F593700-2g
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide
125971-96-2
2g
$257.00 2023-05-18
TRC
F593700-25g
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide
125971-96-2
25g
$1034.00 2023-05-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY023617-100g
2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
125971-96-2 ≥95%
100g
¥78.00 2024-07-10
Fluorochem
076497-1g
2[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide
125971-96-2 95%
1g
£10.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
FH781-5g
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide
125971-96-2 98%
5g
¥53.0 2022-07-29

4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide Méthode de production

Fournisseurs recommandés
atkchemica
(CAS:125971-96-2)4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide
CL13722
Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête